molecular formula C7H10N4O B11766704 4-Acetyl-3-methyl-1H-pyrazole-1-carboximidamide CAS No. 732205-98-0

4-Acetyl-3-methyl-1H-pyrazole-1-carboximidamide

Cat. No.: B11766704
CAS No.: 732205-98-0
M. Wt: 166.18 g/mol
InChI Key: IQMADGZMIYYUFF-UHFFFAOYSA-N
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Description

4-Acetyl-3-methyl-1H-pyrazole-1-carboximidamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-3-methyl-1H-pyrazole-1-carboximidamide typically involves the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with acetyl chloride and aminoguanidine hydrochloride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-3-methyl-1H-pyrazole-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

4-Acetyl-3-methyl-1H-pyrazole-1-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Acetyl-3-methyl-1H-pyrazole-1-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1H-pyrazole-4-carbaldehyde
  • 1H-Pyrazole-1-carboximidamide
  • 3,5-Diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides

Uniqueness

4-Acetyl-3-methyl-1H-pyrazole-1-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

732205-98-0

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

4-acetyl-3-methylpyrazole-1-carboximidamide

InChI

InChI=1S/C7H10N4O/c1-4-6(5(2)12)3-11(10-4)7(8)9/h3H,1-2H3,(H3,8,9)

InChI Key

IQMADGZMIYYUFF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(=O)C)C(=N)N

Origin of Product

United States

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